molecular formula C9H6BrClN2 B1620292 2-(bromomethyl)-6-chloroquinoxaline CAS No. 32601-89-1

2-(bromomethyl)-6-chloroquinoxaline

Cat. No.: B1620292
CAS No.: 32601-89-1
M. Wt: 257.51 g/mol
InChI Key: UQYWHLIYMZADLR-UHFFFAOYSA-N
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Description

2-(bromomethyl)-6-chloroquinoxaline is a derivative of quinoxaline, a heterocyclic compound consisting of a benzene ring fused with a pyrazine ringThe presence of bromomethyl and chloro substituents on the quinoxaline ring enhances its reactivity and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2-(bromomethyl)-6-chloro- typically involves the reaction of 2-chloroquinoxaline with bromomethylating agents. One common method is the bromomethylation of 2-chloroquinoxaline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods: Industrial production of quinoxaline, 2-(bromomethyl)-6-chloro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(bromomethyl)-6-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(bromomethyl)-6-chloroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of quinoxaline, 2-(bromomethyl)-6-chloro- is attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

  • Quinoxaline, 2,3-bis(bromomethyl)-
  • Quinoxaline, 2-(chloromethyl)-6-chloro-
  • Quinoxaline, 2-(bromomethyl)-6-fluoro-

Comparison: 2-(bromomethyl)-6-chloroquinoxaline is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and potential for further functionalization. Compared to its analogs, this compound exhibits distinct biological activities and chemical reactivity, making it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

2-(bromomethyl)-6-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYWHLIYMZADLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301553
Record name Quinoxaline, 2-(bromomethyl)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32601-89-1
Record name Quinoxaline, 2-(bromomethyl)-6-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2-(bromomethyl)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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